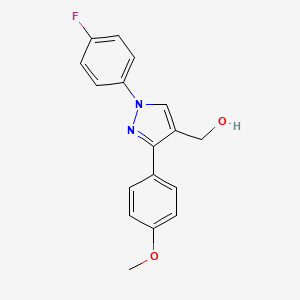![molecular formula C31H27N5O3S B12016433 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12016433.png)
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(3-フェノキシフェニル)メチリデン]アセトヒドラジド」は、トリアゾール環、スルファニル基、ヒドラジド部分を含む複雑な有機化合物です。このような構造を持つ化合物は、しばしば抗菌活性、抗真菌活性、抗癌活性など、潜在的な生物活性について研究されています。
2. 製法
合成ルートと反応条件
この化合物の合成は、通常、トリアゾール環の調製から始まり、スルファニル基の導入、最後にヒドラジド部分の形成という、複数の段階を伴います。これらの段階で使用される一般的な試薬には、ヒドラジン、チオール、および様々な芳香族アルデヒドが含まれます。反応条件は、多くの場合、エタノールまたはメタノールなどの溶媒中で還流させることを伴い、酸または塩基などの触媒が反応を促進します。
工業生産方法
このような複雑な化合物の工業生産には、収率と純度を向上させるための合成ルートの最適化が必要になる場合があります。これには、連続フロー反応器の使用、クロマトグラフィーなどの高度な精製技術、厳格な品質管理対策が含まれます。
3. 化学反応解析
反応の種類
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: ヒドラジド部分は、対応するアミンを形成するように還元できます。
置換: 芳香族環は、求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
置換: ハロゲンまたはニトロ化剤などの試薬を酸性条件下で。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: ハロゲン化またはニトロ化された芳香族化合物。
4. 科学研究への応用
この化合物は、様々な科学研究に利用できます。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的巨大分子との相互作用の研究。
医学: 癌や感染症などの疾患に対する治療薬としての可能性の調査。
産業: 新規材料の開発や化学反応における触媒としての可能性。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the sulfanyl group, and finally the formation of the hydrazide moiety. Common reagents used in these steps include hydrazine, thiols, and various aromatic aldehydes. Reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can undergo reduction to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
This compound can be explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
この化合物の作用機序は、その特定の生物学的標的に依存します。例えば、抗菌活性を示す場合、細菌細胞壁の合成を阻害したり、タンパク質合成を阻害したりする可能性があります。トリアゾール環は、様々な酵素と相互作用することが知られており、潜在的にその活性を阻害しています。
6. 類似の化合物との比較
類似の化合物には、以下のような他のトリアゾール誘導体があります。
フルコナゾール: 抗真菌剤。
リバビリン: 抗ウイルス薬。
ボリコナゾール: 別の抗真菌剤。
これらの化合物は、トリアゾール環を共有していますが、置換基が異なるため、生物活性や特異性が大きく異なる可能性があります。
類似化合物との比較
Similar compounds include other triazole derivatives, such as:
Fluconazole: An antifungal agent.
Ribavirin: An antiviral medication.
Voriconazole: Another antifungal agent.
These compounds share the triazole ring but differ in their substituents, which can significantly affect their biological activity and specificity.
特性
分子式 |
C31H27N5O3S |
|---|---|
分子量 |
549.6 g/mol |
IUPAC名 |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H27N5O3S/c1-22-11-15-25(16-12-22)36-30(24-13-17-26(38-2)18-14-24)34-35-31(36)40-21-29(37)33-32-20-23-7-6-10-28(19-23)39-27-8-4-3-5-9-27/h3-20H,21H2,1-2H3,(H,33,37)/b32-20+ |
InChIキー |
GYXKGFIOUUZRDE-UZWMFBFFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12016355.png)
![(4E)-4-[(4-butoxy-2-methylphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12016360.png)
![(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016372.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016375.png)
![allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12016379.png)




![N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide](/img/structure/B12016424.png)

![[2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate](/img/structure/B12016427.png)
![2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12016434.png)
![5-(2-Fluorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016444.png)
